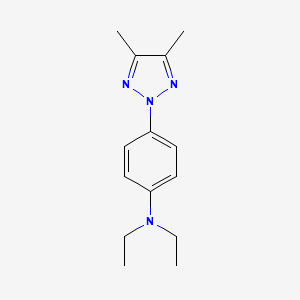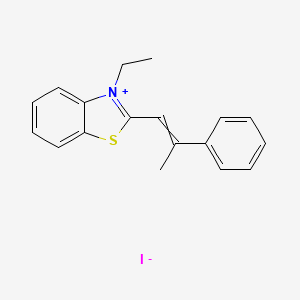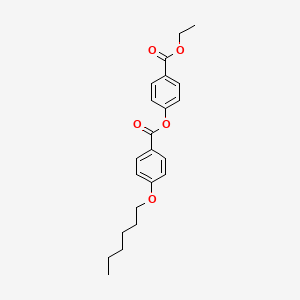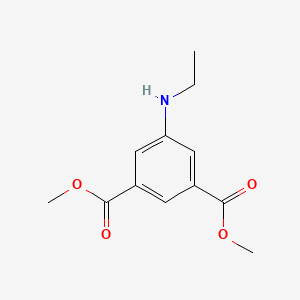![molecular formula C17H20O2S B14370948 [(4-Phenoxybutane-1-sulfinyl)methyl]benzene CAS No. 90183-95-2](/img/structure/B14370948.png)
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene typically involves the reaction of 4-phenoxybutane-1-sulfinyl chloride with benzyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Phenoxybutane-1-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl and phenoxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[(4-Phenoxybutane-1-thio)methyl]benzene: Similar structure but with a thioether group instead of a sulfinyl group.
[(4-Phenoxybutane-1-oxy)methyl]benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
[(4-Phenoxybutane-1-sulfinyl)methyl]benzene is unique due to its specific combination of a phenoxybutane chain and a sulfinyl group attached to a benzene ring
特性
CAS番号 |
90183-95-2 |
|---|---|
分子式 |
C17H20O2S |
分子量 |
288.4 g/mol |
IUPAC名 |
4-phenoxybutylsulfinylmethylbenzene |
InChI |
InChI=1S/C17H20O2S/c18-20(15-16-9-3-1-4-10-16)14-8-7-13-19-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
InChIキー |
MKDJDKDSYGMNQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CS(=O)CCCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



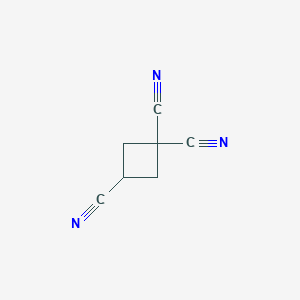
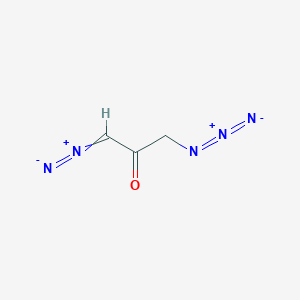
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
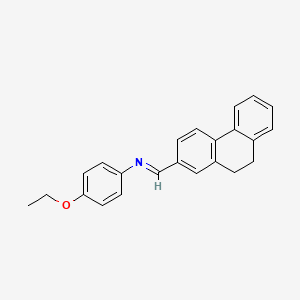
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
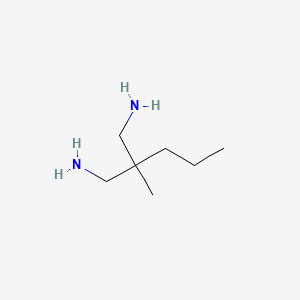

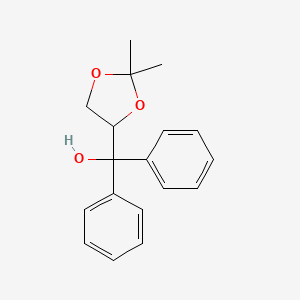
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
